![molecular formula C16H15N3O4 B5587208 ethyl (3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate](/img/structure/B5587208.png)
ethyl (3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar heterocyclic compounds often involves multi-step reactions, including condensation, cyclization, and functionalization processes. For example, compounds like ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate were prepared via heating of amino-dihydro-pyrimidine and diethyl malonate under reflux conditions, showcasing typical synthetic strategies employed for such complex molecules (Farghaly & Gomha, 2011).
Molecular Structure Analysis
X-ray powder diffraction and crystallography techniques are crucial for elucidating the molecular structure of heterocyclic compounds. For instance, the structure of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in synthesis pathways similar to our compound of interest, has been detailed, providing insight into the arrangement of atoms within the molecule (Wang et al., 2017).
Chemical Reactions and Properties
Heterocyclic compounds exhibit a range of chemical reactivities, influenced by their molecular structure. Their interactions with various reagents lead to the formation of diverse derivatives, expanding their chemical versatility. For example, the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards active methylene reagents illustrates the potential for generating pyran, pyridine, and pyridazine derivatives, reflecting the broad chemical properties of these molecules (Mohareb et al., 2004).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as melting points, solubility, and crystal structure, are determined by their molecular configuration. Advanced analytical techniques like X-ray crystallography provide detailed information on the compound's solid-state structure, enhancing our understanding of its physical characteristics. The crystal structure analysis of related compounds, for instance, reveals the presence of intermolecular hydrogen bonding and π-π stacking interactions, which are significant for the compound's physical behavior (Imhof, 2007).
Chemical Properties Analysis
The chemical properties of such heterocyclic compounds, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are pivotal for their utility in synthesis and potential applications. These properties are often investigated through various chemical reactions, providing insights into the reactivity patterns and mechanisms underlying these interactions. The synthesis and reactivity of similar compounds offer a window into the rich chemistry of heterocycles, highlighting their potential for generating a wide array of chemical entities with diverse functionalities (Ghaedi et al., 2015).
Wirkmechanismus
Mode of Action
It is known that many compounds with similar structures have been found to interact with their targets by binding to them, which can result in changes to the target’s function .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, which is the proportion of the drug that enters circulation and is able to have an active effect.
Eigenschaften
IUPAC Name |
ethyl 2-(3,4-dioxo-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-23-13(21)9-10-8-12(20)14-15(17-10)18-19(16(14)22)11-6-4-3-5-7-11/h3-8H,2,9H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSFZAOBVWTWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (4-hydroxy-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.